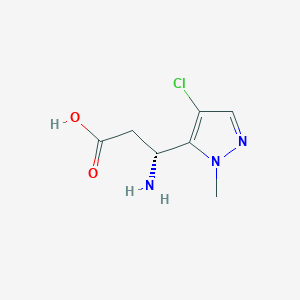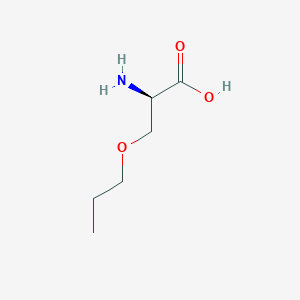
4-Ethoxythiane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxythiane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2S. It is characterized by the presence of an ethoxy group attached to a thiane ring, which also contains an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxythiane-4-carbaldehyde typically involves the reaction of thiane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the use of ethyl vinyl ether in the presence of a strong acid catalyst to introduce the ethoxy group, followed by oxidation to form the aldehyde functional group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxythiane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxythiane-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxythiane-4-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and ethoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
4-Methoxythiane-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Propoxythiane-4-carbaldehyde: Similar structure but with a propoxy group.
Thiane-4-carbaldehyde: Lacks the ethoxy group, providing a simpler structure
Uniqueness: 4-Ethoxythiane-4-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde functional group on the thiane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H14O2S |
|---|---|
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
4-ethoxythiane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-2-10-8(7-9)3-5-11-6-4-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
CGNLKFCULMEMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCSCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)



![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)



![2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol](/img/structure/B13301601.png)

![3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13301611.png)


